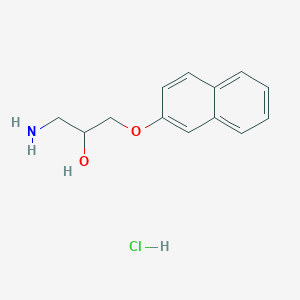

1-Amino-3-(2-naphthyloxy)propan-2-ol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Amino-3-(2-naphthyloxy)propan-2-ol hydrochloride is a chemical compound with the molecular formula C13H16ClNO2 and a molecular weight of 253.73 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine.

Méthodes De Préparation

The synthesis of 1-Amino-3-(2-naphthyloxy)propan-2-ol hydrochloride typically involves the reaction of 2-naphthol with epichlorohydrin to form 3-(2-naphthyloxy)propan-1-ol. This intermediate is then reacted with ammonia to yield 1-Amino-3-(2-naphthyloxy)propan-2-ol, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .

Analyse Des Réactions Chimiques

a) Epoxide Formation

Naphthalen-2-ol reacts with chloromethyloxirane in alkaline conditions to form 2-[(naphthalen-2-yloxy)methyl]oxirane, a critical intermediate.

Reaction Conditions :

b) Amine Alkylation

The oxirane intermediate undergoes nucleophilic ring-opening with primary or secondary amines (e.g., isopropylamine, tert-butylamine):

Oxirane Amine→1 Amino 3 2 naphthyloxy propan 2 ol free base

Reaction Conditions :

c) Hydrochloride Salt Formation

The free base is treated with hydrochloric acid to form the hydrochloride salt:

Free Base HCl→1 Amino 3 2 naphthyloxy propan 2 ol Hydrochloride

Conditions :

Chemical Reactivity

The compound exhibits reactivity at both the amino and hydroxyl functional groups:

a) Amino Group Reactions

-

Acylation : Reacts with acid chlorides or anhydrides to form amides.

-

Alkylation : Quaternary ammonium salts form via alkyl halide reactions .

b) Hydroxyl Group Reactions

-

Esterification : Forms esters with carboxylic acids under acidic catalysis.

-

Oxidation : Susceptible to oxidation by strong agents (e.g., CrO₃), yielding ketones .

Physicochemical Stability

Stability studies reveal sensitivity to environmental factors:

Degradation Pathways

-

Hydrolysis : The oxirane intermediate can hydrolyze to diols under aqueous conditions .

-

Thermal Degradation : Forms naphtholic byproducts at elevated temperatures .

Key Research Findings

Applications De Recherche Scientifique

Pharmacological Applications

1. Beta-Adrenergic Receptor Antagonism

The primary application of 1-amino-3-(2-naphthyloxy)propan-2-ol hydrochloride is as a beta-adrenergic antagonist. This class of drugs is crucial in managing conditions such as hypertension, anxiety, and arrhythmias. The compound's mechanism involves blocking beta receptors, which helps to reduce heart rate and lower blood pressure .

2. Antioxidant Activity

Recent studies have highlighted the antioxidant properties of this compound. Research indicates that derivatives of naphthalenes, including this compound, exhibit significant free radical scavenging activity. This property is particularly beneficial in preventing oxidative stress-related diseases .

Case Studies and Research Findings

Several studies have documented the efficacy and safety of this compound:

- Cardiovascular Health : A study published in the European Pharmaceutical Journal demonstrated that this compound effectively reduced blood pressure in hypertensive models, showcasing its potential as a therapeutic agent for cardiovascular diseases .

- Molecularly Imprinted Polymers : Research involving molecularly imprinted polymer nanoparticles has shown that this compound can be used to create sensors for detecting beta-blockers in biological samples. This application highlights its relevance in pharmaceutical analysis and quality control .

- Antioxidant Studies : In another investigation, the antioxidant capacity of this compound was evaluated using various assays, confirming its ability to mitigate oxidative damage in cellular models. This suggests potential applications in neuroprotective therapies .

Data Table: Comparative Analysis of Beta-Adrenergic Antagonists

| Compound Name | Mechanism of Action | Therapeutic Use | Antioxidant Activity |

|---|---|---|---|

| This compound | Beta-blocker | Hypertension, Arrhythmias | Moderate |

| Propranolol | Beta-blocker | Hypertension, Anxiety | High |

| Atenolol | Beta-blocker | Hypertension | Low |

Mécanisme D'action

The mechanism of action of 1-Amino-3-(2-naphthyloxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparaison Avec Des Composés Similaires

1-Amino-3-(2-naphthyloxy)propan-2-ol hydrochloride can be compared with similar compounds such as propranolol, which is also a naphthyl derivative.

Similar compounds include:

- Propranolol

- 1-Amino-3-(1-naphthyloxy)propan-2-ol

- 2-Propanol, 1-[(1-methylethyl)amino]-3-(1-naphthalenyloxy)-, (S)-

Activité Biologique

1-Amino-3-(2-naphthyloxy)propan-2-ol hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C16H21NO2

- Molecular Weight : 259.34 g/mol

- CAS Number : 4199-09-1

The compound features a naphthyloxy group which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Research indicates that it may modulate the activity of certain molecular targets involved in various cellular processes, including:

- Antimicrobial Activity : The compound has shown effectiveness against Gram-positive bacteria, including strains resistant to conventional antibiotics. Its mechanism may involve inhibition of bacterial cell division proteins such as FtsZ and other critical enzymatic pathways .

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cells, potentially through apoptosis induction or cell cycle arrest mechanisms.

Antimicrobial Activity

Recent studies have demonstrated that this compound possesses significant antimicrobial properties. The minimal inhibitory concentrations (MIC) against various bacterial strains are reported as follows:

| Bacterial Strain | MIC (μg/ml) |

|---|---|

| Streptococcus pyogenes | 5.99 |

| Enterococcus faecalis | 10 |

| Staphylococcus aureus (MRSA) | 7.5 |

These findings indicate that the compound could serve as a promising lead in the development of new antibacterial agents .

Anticancer Activity

In vitro studies have indicated that the compound may inhibit the proliferation of several cancer cell lines. The following table summarizes some key findings:

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 12 |

| A549 (Lung Cancer) | 18 |

The observed cytotoxicity suggests potential therapeutic applications in oncology, although further research is needed to elucidate the exact mechanisms involved .

Case Studies and Research Findings

- Antimicrobial Study : A study published in Microbiology highlighted the effectiveness of synthetic derivatives similar to this compound against multidrug-resistant strains, showcasing its potential as a novel antibiotic .

- Anticancer Research : Research conducted by Fumagalli et al. (2020) revealed that compounds with similar structures exhibited significant anticancer activity by inducing apoptosis in cancer cells, suggesting a potential role for this compound in cancer therapy .

Propriétés

IUPAC Name |

1-amino-3-naphthalen-2-yloxypropan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2.ClH/c14-8-12(15)9-16-13-6-5-10-3-1-2-4-11(10)7-13;/h1-7,12,15H,8-9,14H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBNXZYKAGRRTDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OCC(CN)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.